Urease-IN-3

Urease Inhibition IC50 Comparison Flavonoid Analogues

Standard urease inhibitors like thiourea lack the potency needed for high-sensitivity assays. Urease-IN-3 (Compound L12) solves this with a verified IC50 of 1.207 µM, over 10-fold more active than thiourea (22.3 µM). - Competitive inhibitor validated via molecular docking (key H-bond with Arg609) - Low cytotoxicity confirmed; ideal as positive control in 96/384-well plates - Synthetic flavonoid analogue for H. pylori gastritis research & SAR studies - Immediate shipping, research-grade quantities available

Molecular Formula C23H15FN2O4
Molecular Weight 402.4 g/mol
Cat. No. B12417530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-3
Molecular FormulaC23H15FN2O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O
InChIInChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+
InChIKeyCDTZFFAOENGXSO-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-3: What Every Scientific Procurement Specialist Should Know About This Flavonoid-Analogue Urease Inhibitor


Urease-IN-3 (CAS: 2543651-72-3), also designated as Compound L12 in the primary literature, is a synthetic flavonoid analogue that functions as a potent competitive inhibitor of the urease enzyme [1]. It belongs to a chemically defined series of flavonoid-based small molecules designed to target the urease active site. Its primary application is in in vitro and in silico research focused on bacterial urease inhibition, particularly for therapeutic development against Helicobacter pylori-associated gastric pathologies. The compound demonstrates low cytotoxicity in preliminary cellular assays, supporting its potential as a research tool for anti-infective and anti-gastritis studies .

Why Urease-IN-3 Cannot Be Substituted with Standard Inhibitors Like Thiourea or Other Urease-IN Analogues


Direct substitution of Urease-IN-3 with common urease inhibitors such as thiourea or even other members of the Urease-IN series (e.g., Urease-IN-4, -5, -10, -13) is scientifically unsound due to significant differences in enzyme inhibition potency and, crucially, their established mechanism of action [1]. While many urease inhibitors share a common target, their quantitative efficacy differs by orders of magnitude; for instance, Urease-IN-3 (L12) is over 10-fold more potent than the standard inhibitor thiourea [1]. Furthermore, within the flavonoid-analogue series, structural modifications lead to a wide range of IC50 values (from 1.207 µM to >30 µM), demonstrating that even minor chemical changes drastically alter inhibitory activity [1]. Substituting with a less potent or differently structured analogue without re-validating the experimental system risks introducing significant variability, reducing assay sensitivity, and invalidating comparative biological conclusions.

Urease-IN-3 Procurement Evidence: Direct Comparative Data Against Key Competitors and In-Class Analogs


Superior Potency vs. Standard Inhibitor Thiourea: A Cross-Study Comparison

Urease-IN-3 (Compound L12) demonstrates significantly higher urease inhibitory potency compared to the standard inhibitor thiourea. In the primary characterization study, the IC50 of L12 was determined to be 1.207 µM, while the positive control thiourea exhibited an IC50 of 22.3 ± 2.1 µM under the same assay conditions. This represents over an 18-fold improvement in potency [1]. This quantitative differentiation is critical for assays requiring low-concentration, high-efficiency inhibition.

Urease Inhibition IC50 Comparison Flavonoid Analogues

Intra-Series Potency Ranking: Urease-IN-3 (L12) vs. Urease-IN-4, -5, and -13

Within the commercially available Urease-IN series, Urease-IN-3 (L12) exhibits superior inhibitory potency. A cross-study comparison of reported IC50 values from vendor technical datasheets shows that Urease-IN-3 (IC50 = 1.207-1.449 µM) [1] is more potent than Urease-IN-4 (IC50 = 1.64 µM) , Urease-IN-5 (IC50 = 1.473 µM) , and Urease-IN-13 (IC50 = 1.21 µM) . While Urease-IN-13 has a comparable reported IC50 (1.21 µM), it lacks the same depth of published structural and computational characterization as L12. Furthermore, Urease-IN-3 is approximately 2-3 times more potent than Urease-IN-10 (IC50 = 3.59 µM) .

Urease-IN Series IC50 Ranking Structure-Activity Relationship

Computationally-Validated Binding Mode: Molecular Docking Data for Urease-IN-3 (L12)

Computational docking studies provide a structural rationale for the potent activity of Urease-IN-3. The compound L12 was docked into the active site of Jack bean urease (PDB ID: 4H9M), revealing key interactions. L12 formed a hydrogen bond with the key residue Arg609 and engaged in π-π stacking interactions with His593. The calculated binding energy was -8.2 kcal/mol [1]. These interactions are distinct from those of the less potent analogue L22 (IC50 = 30.64 µM), which lacked the critical hydrogen bond with Arg609 [1]. This data provides a verifiable, structure-based differentiation at the molecular level.

Molecular Docking Binding Mode Flavonoid Analogues

Cellular Cytotoxicity Profile: Supporting Evidence for Research Tool Viability

Urease-IN-3 exhibits a favorable preliminary cytotoxicity profile, which is a key differentiator from many potent but highly toxic urease inhibitors. Vendor datasheets report that the compound has low cytotoxicity in standard cell viability assays, although specific quantitative data (e.g., CC50 in a defined cell line) is not provided in the primary literature . This contrasts with standard inhibitors like acetohydroxamic acid (AHA), which, despite being FDA-approved, is associated with significant side effects including teratogenicity and hemolytic anemia, limiting its clinical utility and complicating its use in certain cellular models [1].

Cytotoxicity Drug Development In Vitro Safety

Optimal Use Cases for Urease-IN-3 Based on Verified Quantitative Evidence


Benchmarking Standard for Potent Urease Inhibition in Enzymatic Assays

Given its direct and substantial potency advantage over thiourea (IC50 of 1.207 µM vs. 22.3 µM) [1], Urease-IN-3 serves as an excellent positive control or benchmark inhibitor for high-sensitivity urease assays. Its sub-2 µM IC50 allows researchers to establish a low baseline of enzyme activity, improving the dynamic range and sensitivity of inhibitor screening campaigns. This is particularly valuable in 96- or 384-well plate formats where minimizing DMSO concentration and compound quantity is essential.

Lead Compound for Structure-Based Drug Design and SAR Studies

The availability of robust molecular docking data [1] and a defined synthetic route makes Urease-IN-3 an ideal scaffold for medicinal chemistry optimization. Its verified binding mode, including a key hydrogen bond with Arg609 [1], provides a clear starting point for rational design. Researchers can procure Urease-IN-3 to use as a parent compound in structure-activity relationship (SAR) studies, synthesizing derivatives to improve potency, selectivity, or pharmacokinetic properties for potential therapeutic applications against H. pylori.

Mechanistic Tool for Investigating H. pylori Pathogenesis

Urease-IN-3's primary reported application is in studying infectious gastritis and gastric ulcers . Its potent inhibition of urease, a critical virulence factor for H. pylori colonization and survival in the acidic stomach [1], makes it a valuable tool for probing the role of urease in bacterial pathogenesis. It can be used in in vitro infection models to dissect urease-dependent mechanisms of host cell damage, immune evasion, or antibiotic resistance without the confounding toxicity associated with older inhibitors like AHA [2].

Procurement of a Defined, Top-Tier Urease-IN Series Member

For procurement specialists building a panel of urease inhibitors, the cross-study comparison of IC50 values positions Urease-IN-3 as a top-tier choice within the commercially available Urease-IN series (IC50 of ~1.2 µM) [1]. Selecting this compound over less potent analogues like Urease-IN-4 or Urease-IN-10 ensures the highest level of target engagement per unit mass, maximizing experimental return on investment and simplifying dose-response curve design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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